6-HYDROXY-9H-PURINE 3-N-OXIDE
Overview
Description
6-Hydroxy-9H-purine 3-N-oxide is a chemical compound with the molecular formula C5H4N4O2 and a molecular weight of 152.11 g/mol . It is also known by its IUPAC name, 9H-purin-6-ol 3-oxide . This compound is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of nucleic acids.
Mechanism of Action
Target of Action
It is known that hypoxanthine, a closely related compound, interacts with enzymes such asPurine nucleoside phosphorylase .
Mode of Action
Hypoxanthine, a similar compound, is a reaction intermediate in the metabolism of adenosine and in the formation of nucleic acids by the salvage pathway .
Biochemical Pathways
Hypoxanthine 3-N-oxide is likely involved in purine metabolism, similar to Hypoxanthine. Hypoxanthine is converted into Inosine Monophosphate (IMP) in the nucleotide salvage pathway, a process catalyzed by the enzyme Hypoxanthine-guanine phosphoribosyltransferase .
Pharmacokinetics
It is known that hypoxanthine, a related compound, is involved in various metabolic pathways, suggesting it may be readily absorbed and distributed in the body .
Result of Action
Hypoxanthine has been found to play a role in posthypoxic reoxygenation cell injury through oxygen radical production .
Action Environment
It is known that hypoxanthine, a related compound, is a major component of schreckstoff, an alarm pheromone found in fish . This suggests that the compound’s action may be influenced by factors such as the presence of other organisms and environmental stressors.
Preparation Methods
The synthesis of 6-Hydroxy-9H-purine 3-N-oxide typically involves the oxidation of 6-hydroxy-9H-purine. One common method includes the use of hydrogen peroxide as an oxidizing agent under controlled conditions . Industrial production methods may involve large-scale oxidation processes in specialized reactors to ensure high yield and purity.
Chemical Reactions Analysis
6-Hydroxy-9H-purine 3-N-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different purine derivatives.
Reduction: Under specific conditions, it can be reduced back to 6-hydroxy-9H-purine.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common reagents used in these reactions include hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Hydroxy-9H-purine 3-N-oxide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: It serves as a model compound in studies of purine metabolism and enzyme interactions.
Industry: It is used in the production of pharmaceuticals and as an intermediate in chemical synthesis.
Comparison with Similar Compounds
6-Hydroxy-9H-purine 3-N-oxide can be compared with other purine derivatives such as:
6-Hydroxy-9H-purine: The parent compound, which lacks the N-oxide group.
9H-Purin-6-ol: Another derivative with different functional groups.
3-Hydroxy-3H-purin-6(9H)-one: A similar compound with a different oxidation state.
The uniqueness of this compound lies in its specific oxidation state and the presence of the N-oxide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-hydroxy-7H-purin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-5-3-4(7-1-6-3)9(11)2-8-5/h1-2,11H,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVVZOZMPKROZAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1)C(=O)N=CN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50941530 | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19765-65-2 | |
Record name | Hypoxanthine 3-oxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019765652 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Hydroxy-3,9-dihydro-6H-purin-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50941530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | HYPOXANTHINE 3-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QZ7007M0B0 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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